Clopidogrel Acid-d4 HCl
Description
Overview of Clopidogrel (B1663587) Metabolic Landscape and the Role of Carboxylic Acid Metabolites
Clopidogrel is a prodrug, meaning it must be metabolized in the body to its active form to exert its therapeutic effect of inhibiting platelet aggregation. pharmgkb.orgdrugbank.com The metabolic pathway of Clopidogrel is complex and occurs primarily in the liver. smpdb.canih.gov After oral administration, a significant portion of the absorbed Clopidogrel, approximately 85-90%, is rapidly hydrolyzed by carboxylesterases (mainly CES1) into an inactive carboxylic acid metabolite, officially known as Clopidogrel carboxylic acid (or SR 26334). pharmgkb.orgnih.govnih.govmdpi.com This inactive metabolite is the most abundant circulating compound related to Clopidogrel in the plasma. nih.govgcms.cz
The remaining 10-15% of the Clopidogrel dose undergoes a two-step oxidative process mediated by cytochrome P450 (CYP) enzymes to form the active thiol metabolite. mdpi.commdpi.com This active metabolite is responsible for the drug's antiplatelet activity by irreversibly binding to the P2Y12 receptor on platelets. pharmgkb.org Several CYP enzymes are involved in this activation, including CYP2C19, CYP3A4, CYP1A2, and CYP2B6. pharmgkb.orgontosight.airesearchgate.net
Due to the high abundance and stability of the Clopidogrel carboxylic acid metabolite compared to the parent drug and the highly labile active metabolite, it has been a primary analyte for pharmacokinetic studies of Clopidogrel. nih.govgcms.czmdpi.com Quantifying this major, albeit inactive, metabolite provides an indirect but reliable measure of the drug's absorption and initial metabolism. scirp.orginteresjournals.org
Table 1: Major Metabolic Pathways of Clopidogrel
| Metabolic Pathway | Enzymes Involved | Metabolite Formed | Activity | Percentage of Dose |
| Hydrolysis | Carboxylesterases (CES1) | Clopidogrel carboxylic acid | Inactive | ~85-90% pharmgkb.orgnih.govnih.govmdpi.com |
| Oxidation (two-step) | CYP Enzymes (CYP2C19, CYP3A4, etc.) | Active Thiol Metabolite | Active | ~10-15% mdpi.commdpi.com |
Rationale for Deuterium (B1214612) Incorporation in Clopidogrel Carboxylic Acid for Research Applications
The use of Clopidogrel acid-d4 HCl, the deuterium-labeled form of the main inactive metabolite, is primarily as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). scirp.orgchromatographyonline.comresearchgate.net The rationale for incorporating four deuterium atoms into the molecule is rooted in the principles of stable isotope dilution analysis.
When quantifying Clopidogrel carboxylic acid in biological samples like plasma to assess the pharmacokinetics of Clopidogrel, an internal standard is essential for accuracy and precision. scirp.org By using Clopidogrel acid-d4 as the internal standard, analysts can correct for variability during the analytical process. chromatographyonline.com The deuterium-labeled standard has nearly identical physicochemical properties to the non-labeled metabolite, meaning it will have a similar extraction recovery and chromatographic retention time. waters.comnih.gov However, its increased mass (due to the four deuterium atoms) allows it to be separately detected by the mass spectrometer. nih.govscirp.org
This approach ensures that any loss of analyte during sample preparation or fluctuations in the mass spectrometer's signal will affect both the analyte and the internal standard to a similar degree. scispace.comnih.gov The ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly reliable and reproducible quantification. waters.com The use of a stable isotope-labeled internal standard like Clopidogrel acid-d4 is considered the most robust method for quantitative bioanalysis and is crucial for pharmacokinetic and bioequivalence studies. scirp.orginteresjournals.orgchromatographyonline.com
Table 2: Properties and Application of this compound
| Compound | Key Feature | Primary Application | Rationale |
| This compound | Deuterium-labeled analog of Clopidogrel carboxylic acid. medchemexpress.commedchemexpress.com | Internal Standard in LC-MS/MS assays. scirp.orgchromatographyonline.com | Provides accurate quantification by correcting for analytical variability due to nearly identical chemical properties and different mass. waters.comnih.gov |
Properties
Molecular Formula |
C15H10D4ClNO2S.HCl |
|---|---|
Molecular Weight |
348.28 |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies for Clopidogrel Acid D4 Hcl
Retrosynthetic Analysis and Key Deuterated Precursors
A retrosynthetic analysis of Clopidogrel (B1663587) Acid-d4 HCl reveals two primary building blocks: an (S)-α-(2-chlorophenyl)acetic acid moiety and a deuterated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core. The strategic placement of the four deuterium (B1214612) atoms is on the piperidine (B6355638) ring of the tetrahydrothienopyridine nucleus, specifically at the C-4 and C-6 positions, which are adjacent to the nitrogen atom.
This approach dictates that the key deuterated precursor is 4,4,6,6-d4-4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The synthesis of this intermediate is the cornerstone of the entire labeling strategy. The non-deuterated precursor, (S)-methyl α-(2-chlorophenyl)acetate, can be prepared through established methods, such as the esterification of (S)-α-(2-chlorophenyl)glycine. drugfuture.com The final steps of the synthesis would involve the coupling of these two precursors, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.
Key Precursors:
(S)-methyl α-(2-chlorophenyl)acetate
4,4,6,6-d4-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride
Detailed Synthetic Pathways for Deuterium Incorporation
The synthesis commences with the preparation of the deuterated heterocyclic core. A common strategy involves the reduction of a suitable precursor, such as a thieno[3,2-c]pyridinone, using a deuterium-donating reducing agent. For example, a di-keto precursor can be reduced with sodium borodeuteride (NaBD₄) to introduce deuterium at the desired positions.
Once the key deuterated intermediate, 4,4,6,6-d4-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is synthesized and obtained as its hydrochloride salt, it is coupled with a derivative of (S)-α-(2-chlorophenyl)acetic acid. A typical procedure involves an Sₙ2 reaction where the secondary amine of the deuterated thienopyridine displaces a leaving group on the α-carbon of the phenylacetate (B1230308) derivative. nih.govgoogle.com The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the HCl salt and facilitate the reaction.
The resulting product is Clopidogrel-d4 methyl ester. The final step is the hydrolysis of this ester to the corresponding carboxylic acid. This is typically achieved under basic or acidic conditions, followed by acidification to precipitate the carboxylic acid, which is then converted to its hydrochloride salt.
The deuterium atoms are incorporated into the heterocyclic ring system, not directly at the carboxylic acid moiety. The primary mechanism for deuterium incorporation in this synthetic strategy is the reductive deuteration of carbonyl groups using a deuteride (B1239839) source like NaBD₄. This method provides high regioselectivity, ensuring that the deuterium atoms are specifically located at the C-4 and C-6 positions of the tetrahydrothienopyridine ring.
Alternative strategies for deuteration often involve hydrogen-deuterium exchange (HDE) reactions. researchgate.net These reactions can be catalyzed by acids or bases, facilitating the exchange of protons for deuterons from a deuterium source like D₂O. nih.gov For instance, protons on carbons alpha to a carbonyl or within an aromatic system can be exchanged under specific pH conditions. nih.gov However, for creating Clopidogrel Acid-d4, a reductive approach using a deuterated reagent offers more precise control over the location and number of incorporated deuterium atoms, avoiding unwanted exchanges on the phenyl ring or the α-carbon.
Purification is a critical step to ensure that the final product meets the stringent purity standards required for its use as an internal standard. moravek.com After the synthesis, the crude Clopidogrel Acid-d4 HCl is subjected to one or more purification techniques to remove chemical and isotopic impurities.
Common Purification Methods:
Column Chromatography: Flash silica (B1680970) gel chromatography is employed to separate the desired product from unreacted starting materials, by-products, and other impurities generated during the synthesis.
Crystallization: Recrystallization from a suitable solvent system is a powerful technique for enhancing both chemical and isotopic purity. This process selectively isolates the crystalline this compound, leaving impurities behind in the mother liquor. The choice of solvent is crucial for obtaining high-purity crystals with good yield.
Preparative HPLC: For achieving the highest possible purity, preparative High-Performance Liquid Chromatography (HPLC) can be used. This technique offers excellent separation of closely related impurities, including any remaining unlabeled or partially deuterated species.
Isolation typically involves filtration of the crystallized product, washing with a cold solvent to remove residual impurities, and drying under vacuum to yield the final, purified this compound.
Control of Chemical and Isotopic Purity in Synthetic Products
The quality of this compound is defined by its chemical and isotopic purity. Rigorous analytical testing is performed on the final product to confirm its identity and quantify its purity.
Analytical Techniques for Purity Control:
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for assessing chemical purity. nih.govhplc.eugoogle.com It is used to quantify the analyte and detect any chemical impurities. Chiral HPLC methods are specifically used to confirm the enantiomeric purity and ensure the absence of the inactive R-enantiomer. nih.govgoogle.com
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the compound and determining its isotopic purity. wikipedia.org By comparing the ion intensities of the deuterated compound (M+4) with the unlabeled (M) and partially deuterated species (M+1, M+2, M+3), the percentage of deuterium incorporation (isotopic enrichment) can be accurately calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the molecule and verify the location of the deuterium atoms by observing the absence of proton signals at the C-4 and C-6 positions. ¹³C NMR provides further structural confirmation.
The combination of these analytical methods provides a comprehensive profile of the synthesized this compound, ensuring it is suitable for its intended application as a high-purity internal standard.
Advanced Spectroscopic and Chromatographic Characterization of Clopidogrel Acid D4 Hcl
Mass Spectrometry for Isotopic Purity and Molecular Weight Confirmation
Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled standards. It provides precise information on the mass-to-charge ratio (m/z), which directly confirms the incorporation of deuterium (B1214612) atoms and helps in assessing the isotopic purity of the compound.
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of Clopidogrel (B1663587) Acid-d4 HCl with high accuracy and precision. This technique can differentiate between compounds with the same nominal mass but different elemental compositions. The theoretical exact mass of the protonated molecule [M+H]⁺ is calculated based on its molecular formula, C₁₅H₁₁D₄ClNO₂S⁺. HRMS analysis provides an experimental mass value that is compared against the theoretical value, typically with a mass error of less than 5 ppm, thereby confirming the elemental composition and successful deuterium incorporation. While specific experimental HRMS data for Clopidogrel Acid-d4 is not detailed in the provided research, the technique is standard for confirming the identity of such labeled compounds. nih.gov
Tandem mass spectrometry (MS/MS) is essential for structural elucidation and is the basis for the compound's use as an internal standard in quantitative analysis using Multiple Reaction Monitoring (MRM). researchgate.netscirp.orgscirp.org In this technique, the precursor ion corresponding to the protonated Clopidogrel Acid-d4 molecule is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions.
The analysis of Clopidogrel Acid-d4, often used as an internal standard for the quantification of its non-deuterated analogue, shows a specific and reproducible fragmentation pattern. researchgate.netscirp.org The most common transition monitored is from a precursor ion of m/z 312.10 to a product ion of m/z 129. researchgate.netscirp.orgscirp.orgscirp.org This transition is distinct from the non-deuterated Clopidogrel Acid (m/z 308.10 → 113), ensuring specificity in complex biological matrices like human plasma. researchgate.netscirp.orgscirp.org The mass shift of +4 amu in the precursor ion and the unique product ion confirm the presence of the four deuterium atoms and provide structural information based on the fragmentation pathway.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Method | Reference |
| Clopidogrel Acid-d4 | 312.10 | 129 | LC-MS/MS | researchgate.net, scirp.org, scirp.org |
| Clopidogrel Acid | 308.10 | 113 | LC-MS/MS | researchgate.net, scirp.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium Location
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of Clopidogrel Acid-d4, the signals corresponding to the protons that have been replaced by deuterium atoms would be absent or significantly diminished. By comparing the spectrum of the labeled compound to that of its non-labeled counterpart, the positions of deuteration can be confirmed. For instance, if deuteration occurred on the tetrahydrothieno[3,2-c]pyridine ring, the corresponding proton signals in that region would be missing. The remaining protons in the molecule, such as those on the chlorophenyl ring, would show characteristic chemical shifts and coupling patterns, confirming the integrity of the core structure. researchgate.netijper.org
| Proton Assignment (Non-labeled) | Expected Chemical Shift (δ ppm) | Expected Change in d4 Analog |
| Aromatic (Chlorophenyl) | ~7.3 - 7.8 | No change |
| Methine (Chiral Center) | ~5.8 | No change |
| Methylene (Pyridine Ring) | ~2.8 - 4.5 | Absence of signals if deuterated |
| Methylene (Thiophene Ring) | ~2.8 - 4.5 | Absence of signals if deuterated |
Note: Expected chemical shifts are approximate and can vary based on solvent and experimental conditions.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of Clopidogrel Acid-d4 HCl would be very similar to that of the unlabeled compound. researchgate.net However, the carbon atoms directly bonded to deuterium atoms would exhibit two key changes: the signal intensity would be significantly reduced, and the resonance would appear as a multiplet (typically a triplet for a -CD- group or a more complex multiplet for a -CD₂- group) due to C-D coupling. This effect provides definitive evidence for the location of the isotopic labels on the carbon framework.
| Carbon Assignment | Expected Chemical Shift (δ ppm) | Expected Change in d4 Analog |
| Carbonyl (Carboxylic Acid) | ~175 | No change |
| Aromatic (Chlorophenyl) | ~125 - 135 | No change |
| Methine (Chiral Center) | ~60-70 | No change |
| Methylene (Pyridine/Thiophene (B33073) Rings) | ~24 - 50 | Reduced intensity and splitting into multiplets if deuterated |
Note: Expected chemical shifts are approximate and can vary based on solvent and experimental conditions. researchgate.net
Deuterium (²H) NMR spectroscopy is a direct method for observing the deuterium nuclei. A ²H NMR experiment on this compound would produce signals only from the deuterium atoms in the molecule. The chemical shift of each signal directly indicates the chemical environment of the deuterium atom, confirming its location. A clean spectrum with peaks in the expected regions provides unambiguous proof of successful and specific deuteration, which is a critical quality attribute for an isotopically labeled internal standard.
Chromatographic Purity and Identity Verification
Chromatographic techniques are paramount for assessing the purity of this compound, separating it from potential impurities, and verifying its structural identity. High-Performance Liquid Chromatography (HPLC) is the cornerstone for these assessments.
Reversed-phase HPLC (RP-HPLC) is a widely employed method for determining the chemical purity of clopidogrel and its metabolites, including the deuterated acid form. These methods are adept at separating the main compound from process-related impurities and degradation products. The underlying principle involves partitioning the analyte between a nonpolar stationary phase (commonly C8 or C18) and a polar mobile phase.
Various HPLC methods have been developed for the analysis of clopidogrel-related compounds, which are adaptable for this compound. The deuterium labeling does not significantly alter the chromatographic behavior under typical reversed-phase conditions. A common approach utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or formate) and organic solvents such as acetonitrile (B52724) and methanol (B129727). scbt.comnih.gov Detection is typically performed using UV spectrophotometry at wavelengths between 220 nm and 240 nm. caymanchem.comsussex-research.com Gradient elution may be used to effectively resolve a wide range of impurities with different polarities. nih.gov
The following interactive table summarizes typical conditions used in HPLC methods for the purity assessment of clopidogrel compounds, which are applicable to its deuterated acid analog.
| Parameter | Condition Details | Reference |
|---|---|---|
| Stationary Phase (Column) | Reversed-phase C18 (e.g., Symmetry C18, Kromasil 100 C18, BDS Hypersil C18) | scbt.comnih.govnih.gov |
| Mobile Phase | Methanol, de-ionized water, and formic acid (75%:25%:0.1%) or Acetonitrile/Methanol/Water mixtures | scbt.comorganixinc.com |
| Elution Mode | Isocratic or Gradient | nih.govclearsynth.com |
| Flow Rate | 0.5 - 1.0 mL/min | scbt.comorganixinc.com |
| Detection | UV at 220 nm or 230 nm | caymanchem.comsussex-research.com |
| Injection Volume | 10 µL - 20 µL | caymanchem.comorganixinc.com |
| Column Temperature | Ambient or controlled at 45 °C | nih.gov |
Clopidogrel acid possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. Since only the S-enantiomer of the parent drug, clopidogrel, is pharmacologically active, it is crucial to verify the enantiomeric purity of its metabolites and labeled analogs. Chiral chromatography is the definitive method for separating and quantifying these enantiomers. medchemexpress.com
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Cellulose-based CSPs, such as Chiralcel OD-H and Lux Cellulose-2, have proven effective for resolving the enantiomers of clopidogrel and its carboxylic acid metabolite. medchemexpress.compharmaffiliates.com The mobile phase composition is critical for achieving baseline separation and often consists of a mixture of solvents like acetonitrile and methanol with an acidic modifier like formic acid. medchemexpress.com Another approach involves using a chiral column like a Chiral-AGP, with a mobile phase of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer. fda.gov
The interactive table below outlines representative conditions for the chiral separation of clopidogrel-related compounds.
| Parameter | Condition Details | Reference |
|---|---|---|
| Stationary Phase (Column) | Chiralcel OD-H, Lux Cellulose-2, Chiral-AGP, Chiralcel OJ-RH | medchemexpress.compharmaffiliates.comfda.govresearchgate.net |
| Mobile Phase | Acetonitrile/Methanol/Formic acid (87.5/12.5/0.1, v/v/v) or 16% Acetonitrile in 10 mM ammonium acetate buffer (pH 5.5) | medchemexpress.comfda.gov |
| Elution Mode | Isocratic | medchemexpress.comfda.gov |
| Flow Rate | 0.8 mL/min | medchemexpress.com |
| Detection | UV at 225 nm or Mass Spectrometry (MS) | medchemexpress.comscbt.com |
| Column Temperature | Room Temperature or 25 °C | researchgate.netscbt.com |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the experimental and theoretical values serves to validate the empirical formula and provides strong evidence of the compound's purity.
For Clopidogrel Acid-d4, the molecular formula is confirmed as C₁₅H₁₀D₄ClNO₂S. scbt.com The hydrochloride salt (HCl) would have the formula C₁₅H₁₀D₄ClNO₂S·HCl. The theoretical elemental composition is calculated based on the atomic masses of the constituent elements, including deuterium (D). It is important to note that in combustion-based elemental analysis, both hydrogen (H) and deuterium (D) are converted to water (H₂O, HDO, D₂O) and are typically reported as a combined hydrogen percentage.
The theoretical elemental composition for the free base form, Clopidogrel Acid-d4, is presented in the table below. The analysis of the HCl salt form would require separate calculations including the mass of the HCl molecule.
| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 15 | 180.165 | 57.78% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 3.23% |
| Deuterium | D | 2.014 | 4 | 8.056 | 2.58% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 11.36% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.49% |
| Oxygen | O | 15.999 | 2 | 31.998 | 10.26% |
| Sulfur | S | 32.06 | 1 | 32.060 | 10.28% |
| Total | 311.819 | 100.00% |
Experimental results from elemental analysis must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the elemental integrity and purity of the synthesized this compound.
Analytical Method Development and Validation Utilizing Clopidogrel Acid D4 Hcl As an Internal Standard
Principles of Isotope Dilution Mass Spectrometry (IDMS) in Bioanalysis
Isotope Dilution Mass Spectrometry (IDMS) is a highly precise and accurate quantitative analysis technique, widely regarded as a definitive method in analytical chemistry. youtube.com The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched form of the analyte, known as an internal standard, to a sample before any processing or analysis. wikipedia.org This "spiked" sample is then homogenized, and the mixture is analyzed by mass spectrometry. By measuring the ratio of the naturally occurring analyte to the isotopically labeled internal standard, the exact quantity of the analyte in the original sample can be determined. wikipedia.org
The use of a stable isotope-labeled internal standard (SIL-IS), such as Clopidogrel (B1663587) Acid-d4 HCl, is central to the strength of this technique in bioanalysis. crimsonpublishers.com A SIL-IS is a compound that is chemically identical to the analyte of interest but has one or more of its atoms replaced with a heavier stable isotope (e.g., deuterium (B1214612), ¹³C, or ¹⁵N). acanthusresearch.com Because the SIL-IS and the analyte have virtually identical physicochemical properties, they behave similarly during sample preparation and analysis, including extraction, derivatization, and chromatographic separation. scispace.com This co-behavior allows the SIL-IS to effectively compensate for any sample loss or variability that may occur during the analytical workflow. nih.gov
In the context of liquid chromatography-mass spectrometry (LC-MS), IDMS provides the highest possible analytical specificity for quantitative determinations. nih.govtandfonline.com The mass spectrometer can easily distinguish between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio difference. nih.gov For instance, in the analysis of clopidogrel and its carboxylic acid metabolite, Clopidogrel-d4 acid metabolite is used as the internal standard. The MS system monitors specific multiple reaction monitoring (MRM) transitions for both the analyte (e.g., 308.1→198.1 for clopidogrel acid metabolite) and the internal standard (e.g., 312.1→202.1 for the d4-clopidogrel acid metabolite). chromatographyonline.com Any variations in ionization efficiency in the mass spectrometer's source, often caused by matrix effects, will affect both the analyte and the internal standard proportionally. crimsonpublishers.com By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to a significant improvement in the accuracy and precision of the quantification. crimsonpublishers.comscispace.com Deuterated standards like Clopidogrel Acid-d4 HCl are frequently chosen because deuterium is relatively inexpensive and easy to incorporate into a molecule. researchgate.net
Sample Preparation Techniques for Quantitative Bioanalysis
Sample preparation is a critical step in bioanalysis to remove interfering substances from complex biological matrices like plasma or serum, thereby enhancing the sensitivity and robustness of the analytical method. chromatographyonline.com The choice of technique depends on the chemical properties of the analyte and the desired level of cleanliness and recovery.
Liquid-liquid extraction (LLE) is a sample purification technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov For the analysis of clopidogrel's carboxylic acid metabolite, LLE has been employed to extract the analyte from human plasma. scirp.org Optimization of LLE involves selecting an appropriate organic solvent or a mixture of solvents that provides high extraction efficiency for the analyte while minimizing the co-extraction of interfering matrix components.
In one validated method for the determination of clopidogrel carboxylic acid, the analyte was extracted from 200 μl of plasma using a simple LLE procedure with a mixture of diethyl ether and n-hexane (80:20, v/v). scirp.orgscirp.org This choice of solvent system is based on the polarity of the analyte, aiming to maximize its partitioning into the organic phase. The efficiency of the extraction is also influenced by the pH of the aqueous phase, which can be adjusted to suppress the ionization of the analyte, thereby increasing its solubility in the organic solvent. While effective, LLE methods can sometimes be time-consuming and require large volumes of organic solvents. chromatographyonline.com
Solid-phase extraction (SPE) is a chromatographic technique used for sample preparation that separates components of a mixture according to their physical and chemical properties. thermofisher.com It is often preferred over LLE due to its higher throughput, reduced solvent consumption, and potential for automation. chromatographyonline.com For the analysis of clopidogrel and its metabolites, various SPE protocols have been developed.
One approach involves the use of solid-phase microelution extraction, which provides increased throughput while decreasing solvent use. chromatographyonline.com In a method for quantifying clopidogrel's active metabolite, samples were subjected to SPE using a C2 disk plate, which demonstrated good reaction and recovery efficiencies of over 90% and 85-105%, respectively. nih.gov Another protocol utilized Hypercarb cartridges for the extraction of clopidogrel and its carboxylic acid metabolite from plasma. researchgate.net The selection of the SPE sorbent (e.g., C18, C2, polymeric, ion exchange) is crucial and depends on the interaction between the analyte and the solid phase. thermofisher.com The protocol involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a strong solvent. Online-SPE systems, which integrate sample extraction directly with the LC-MS/MS analysis, have also been successfully used for clopidogrel determination, achieving lower limits of quantification (LLOQs) as low as 10 pg/mL. nih.govnih.gov
Protein precipitation (PPT) is one of the simplest and most common methods for removing proteins from biological samples, such as plasma or serum, prior to LC-MS analysis. agilent.com The technique involves adding a precipitating agent, typically a water-miscible organic solvent like acetonitrile (B52724) or methanol (B129727), to the biological sample. agilent.comabcam.com The addition of the organic solvent disrupts the hydration layer around the proteins, reducing their solubility and causing them to precipitate out of the solution. agilent.com
For the simultaneous quantification of clopidogrel and its carboxylic acid metabolite, plasma samples have been deproteinized using acetonitrile. nih.gov Typically, the sample is mixed with 3-5 times its volume of the organic solvent. agilent.com After adding the precipitating agent, the mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. springermedizin.de The resulting supernatant, which contains the analyte and the internal standard, is then transferred for injection into the LC-MS/MS system. researchgate.net While PPT is a rapid and straightforward technique, it may result in a less clean sample compared to LLE or SPE, as some endogenous matrix components might remain in the supernatant, potentially causing ion suppression in the mass spectrometer. thermofisher.com
Chromatographic Separation Methodologies in Quantitative Analysis
Chromatographic separation is essential for isolating the analyte of interest from other sample components before detection by mass spectrometry. researchgate.net This separation minimizes matrix effects and allows for accurate quantification.
Ultra-High Performance Liquid Chromatography (UHPLC) is a technique that utilizes columns with smaller particle sizes (typically sub-2 μm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. chromatographyonline.com The development of a robust UHPLC method is critical for the accurate quantification of clopidogrel and its metabolites.
Several UHPLC-MS/MS methods have been validated for this purpose. A common approach involves using a reversed-phase C18 column for separation. chromatographyonline.comnih.gov The mobile phase typically consists of an aqueous component with an acid modifier, like formic acid, and an organic component, such as acetonitrile. chromatographyonline.com The use of 0.1% formic acid has been shown to be effective for chromatographically separating clopidogrel from phospholipid interferences. chromatographyonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with different polarities within a short run time. chromatographyonline.com For instance, a linear gradient from 10% to 90% acetonitrile can be used to elute both the clopidogrel carboxylic acid metabolite and the parent clopidogrel compound. chromatographyonline.com The detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific MRM transitions for the analytes and their deuterated internal standards. chromatographyonline.comnih.gov
The following tables summarize typical UHPLC parameters used in the analysis of clopidogrel and its carboxylic acid metabolite.
| Parameter | Condition | Source |
| Chromatography System | UHPLC | chromatographyonline.com |
| Column | UHPLC 1.7-μm dp C18 | chromatographyonline.com |
| Mobile Phase A | 0.1% Formic Acid in Water | chromatographyonline.com |
| Mobile Phase B | 100% Acetonitrile | chromatographyonline.com |
| Flow Rate | 0.140 mL/min | chromatographyonline.com |
| Gradient | 10% B for 0.5 min, then linear to 90% B over 2.5 min | chromatographyonline.com |
| Injection Volume | Not Specified | |
| Run Time | ~3.0 min | chromatographyonline.com |
Table 1: Example UHPLC Method Parameters
| Analyte | Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Source |
| Clopidogrel | d4-Clopidogrel | 322.1 | 212.0 | chromatographyonline.com |
| d4-Clopidogrel | - | 326.1 | 216.1 | chromatographyonline.com |
| Clopidogrel Acid Metabolite | d4-Clopidogrel Acid Metabolite | 308.1 | 198.1 | chromatographyonline.com |
| d4-Clopidogrel Acid Metabolite | - | 312.1 | 202.1 | chromatographyonline.com |
Table 2: Example Mass Spectrometry MRM Transitions
Stationary Phase Selection and Mobile Phase Optimization
The development of robust and reliable analytical methods for the quantification of clopidogrel and its metabolites, utilizing this compound as an internal standard, hinges on the careful selection of the stationary and mobile phases. The most prevalent choice for the stationary phase in the chromatographic separation of these compounds is a reversed-phase C18 column. chromatographyonline.commdpi.comactascientific.comresearchgate.net These columns, packed with silica (B1680970) particles chemically bonded with C18 alkyl chains, provide the necessary hydrophobicity to retain clopidogrel and its related acidic metabolite from complex biological matrices. The selection often involves evaluating columns from different manufacturers and with varying particle sizes (e.g., 1.7 µm to 5 µm) to achieve optimal resolution and peak shape. chromatographyonline.comnih.govsphinxsai.com In some applications, C8 columns have also been assessed as a viable alternative to C18. sphinxsai.com
Mobile phase optimization is critical for achieving the desired separation, sensitivity, and run time. A common approach involves the use of solvent mixtures, typically consisting of an aqueous component and an organic modifier. Acetonitrile is a widely used organic solvent due to its favorable elution strength and compatibility with mass spectrometry. chromatographyonline.comresearchgate.netsphinxsai.comresearchgate.netbirzeit.edu Methanol is also employed, sometimes in combination with acetonitrile. nih.gov The aqueous portion of the mobile phase is usually acidified to control the ionization state of the analytes and improve peak symmetry. Common acidic modifiers include formic acid, trifluoroacetic acid (TFA), and phosphoric acid. chromatographyonline.comresearchgate.netnih.govbirzeit.edu The pH of the mobile phase is a key parameter; for instance, a pH of 2.2 has been used effectively in some methods. birzeit.edu
Table 1: Examples of Chromatographic Conditions for Clopidogrel Analysis This table is interactive. Sort by clicking column headers.
| Stationary Phase | Mobile Phase Components | Reference |
|---|
Gradient Elution Programming for Optimal Separation
A typical gradient program starts with a higher proportion of the aqueous solvent to retain and focus the analytes at the head of the column. The percentage of the organic solvent (e.g., acetonitrile) is then progressively increased over time to elute the compounds in order of their increasing hydrophobicity. chromatographyonline.comsphinxsai.com For example, a linear gradient might increase the organic phase from 10% to 90% over a few minutes to separate the analytes from endogenous plasma components and from each other. chromatographyonline.com The program concludes with a return to the initial, weaker mobile phase composition to re-equilibrate the column for the next injection.
Table 2: Example of a Gradient Elution Program This table is interactive. Use the search bar to filter results.
| Time (min) | % Solvent A (0.1% Formic Acid) | % Solvent B (Acetonitrile) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 90 | 10 | 0.140 |
| 0.5 | 90 | 10 | 0.140 |
| 3.0 | 10 | 90 | 0.140 |
| Data adapted from a published method. | chromatographyonline.com |
Mass Spectrometric Detection Parameters for Quantification
Following chromatographic separation, detection and quantification are typically performed using a tandem mass spectrometer (MS/MS). nih.govnih.govgraphyonline.com This technique offers exceptional sensitivity and selectivity, which are crucial for measuring low concentrations of analytes in complex biological matrices like human plasma. The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to this process, as it corrects for variations in sample preparation and instrument response.
Electrospray Ionization (ESI) Conditions
Electrospray ionization (ESI) is the most common ionization technique used for the analysis of clopidogrel and its related compounds. actascientific.comscispace.com ESI is a soft ionization method that is well-suited for moderately polar molecules, allowing them to be ionized directly from the liquid phase into the gas phase with minimal fragmentation. nebiolab.com Key ESI parameters are meticulously optimized to achieve a stable and robust signal for both the analyte and the internal standard. These parameters include the ion spray voltage, the temperature of the spray capillary or source, and the flow rates of nebulizing and auxiliary gases (typically nitrogen). scispace.com For example, optimized conditions might involve an ion spray voltage of 3500 V, a capillary temperature of 350°C, and sheath and auxiliary gas pressures of 40 psi and 20 psi, respectively. scispace.com
Multiple Reaction Monitoring (MRM) Transitions for Selectivity and Sensitivity
For quantitative analysis, tandem mass spectrometers are typically operated in the Multiple Reaction Monitoring (MRM) mode. chromatographyonline.comresearchgate.netgraphyonline.com This highly selective and sensitive technique involves two stages of mass analysis. In the first stage, a specific precursor ion (typically the protonated molecule, [M+H]⁺) corresponding to the analyte or internal standard is selected. This precursor ion is then fragmented in a collision cell, and in the second stage, a specific, characteristic product ion is selected and monitored by the detector. researchgate.net
The transition from the precursor ion to the product ion is unique for a given compound, which significantly reduces background noise and matrix interference. agilent.com For clopidogrel, a common MRM transition is m/z 322.1 → 212.0. chromatographyonline.comgraphyonline.com For the deuterated internal standard, this compound, the corresponding transition accounts for the mass increase due to the deuterium atoms. Based on the transition for the d4-clopidogrel acid metabolite (m/z 312.1 → 202.1), the transition for Clopidogrel Acid-d4 would be similarly shifted from the non-labeled acid metabolite (m/z 308.1 → 198.1). chromatographyonline.com
Table 3: Selected MRM Transitions for Clopidogrel and Related Compounds This table is interactive. Sort by clicking column headers.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Clopidogrel | 322.1 | 212.0 | chromatographyonline.com |
| d4-Clopidogrel | 326.1 | 216.1 | chromatographyonline.com |
| Clopidogrel Carboxylic Acid Metabolite | 308.1 | 198.1 | chromatographyonline.com |
| d4-Clopidogrel Acid Metabolite | 312.1 | 202.1 | chromatographyonline.com |
Ionization Mode Selection (Positive/Negative)
The choice between positive and negative ionization modes depends on the chemical nature of the analyte and its ability to accept or lose a proton. nebiolab.com For clopidogrel and its metabolites, which contain basic nitrogen atoms, the positive ion ESI mode is overwhelmingly preferred. chromatographyonline.comnih.govscispace.comresearchgate.net In this mode, the analytes are readily protonated to form positive ions ([M+H]⁺), which yields a strong and consistent signal. nebiolab.com The mobile phase is often acidified (e.g., with formic acid) to facilitate this protonation process, making the analytes amenable to detection in positive mode. chromatographyonline.comresearchgate.net While negative ion mode is effective for acidic analytes that easily deprotonate, it is generally not suitable for the primary analysis of clopidogrel. nebiolab.com
Contribution of Clopidogrel Acid D4 Hcl to Elucidating Clopidogrel Biotransformation Pathways
Metabolic Pathway Mapping of Clopidogrel (B1663587) and its Carboxylic Acid Metabolite
Clopidogrel undergoes extensive and rapid metabolism following administration. The metabolic landscape is dominated by two major pathways: a minor pathway (~15%) involving a two-step, cytochrome P450 (CYP)-dependent oxidation to form the active thiol metabolite, and a major pathway (~85%) involving hydrolysis by esterases to an inactive carboxylic acid derivative. clinpgx.orgresearchgate.net This inactive metabolite, clopidogrel carboxylic acid, is the most abundant clopidogrel-related compound found in plasma. nih.gov
Due to the high prevalence of the carboxylic acid metabolite, its quantification serves as an indirect but reliable approach for studying the pharmacokinetics of the parent drug, clopidogrel. researchgate.netscirp.orgscirp.org The development of robust analytical methods is crucial for accurately mapping this primary metabolic route. Clopidogrel Acid-d4 HCl is employed as an ideal internal standard in LC-MS/MS methods designed for this purpose. researchgate.netscirp.orgscirp.org
The use of a stable isotope-labeled internal standard is critical because it shares nearly identical physicochemical properties with the analyte (clopidogrel carboxylic acid) but has a different mass-to-charge ratio (m/z). This allows it to co-elute chromatographically and experience similar ionization effects in the mass spectrometer, effectively correcting for variations in sample extraction, handling, and instrument response. researchgate.net Studies have validated LC-MS/MS methods using Clopidogrel-d4-carboxylic acid as an internal standard, demonstrating high linearity, accuracy, and precision for the quantification of the clopidogrel carboxylic acid metabolite in human plasma. researchgate.netscirp.orgscirp.orgnih.gov
| Parameter | Analyte (Clopidogrel Carboxylic Acid) | Internal Standard (Clopidogrel-d4-carboxylic acid) | Reference |
|---|---|---|---|
| Mass Transition (m/z) | 308.10 → 113 | 312.10 → 129 | researchgate.netscirp.orgscirp.org |
| Linear Range in Plasma | 25 – 3000 ng/mL | Fixed Concentration (e.g., 500 ng/mL) | researchgate.netscirp.orgscirp.org |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | N/A | researchgate.netscirp.orgscirp.org |
| Inter-day Accuracy | 92.1% - 96.9% | N/A | scirp.orgscirp.org |
By enabling precise quantification, this compound has been instrumental in pharmacokinetic studies that map the disposition of clopidogrel and confirm that the hydrolysis pathway is indeed the major route of its metabolism.
Investigating Esterase-Mediated Hydrolysis Mechanisms in Research Models
Research models, including human liver microsomes and recombinant CES1 enzymes, are used to investigate this esterase-mediated hydrolysis. nih.govnih.gov In these experimental setups, clopidogrel is incubated with the enzyme source, and the rate of formation of clopidogrel carboxylic acid is measured over time. This compound is essential in these assays as an internal standard for the accurate quantification of the metabolite produced. This allows researchers to determine enzyme kinetics, assess the impact of genetic variants of CES1, and screen for potential drug-drug interactions involving CES1 inhibition. nih.govnih.gov
For instance, studies have shown that genetic variations in the CES1 gene, such as the G143E variant, can lead to impaired hydrolysis of clopidogrel. clinpgx.orgnih.govnih.gov This results in a lower ratio of the carboxylic acid metabolite to the parent drug, leading to higher concentrations of the active metabolite and an enhanced antiplatelet response. clinpgx.orgnih.gov The ability to accurately measure these metabolite concentrations, facilitated by deuterated standards, is fundamental to establishing these crucial pharmacogenetic links.
Assessment of Isotope Effects on Metabolic Rates (Kinetic Isotope Effects)
The substitution of a hydrogen atom with its heavier isotope, deuterium (B1214612), can slow down the rate of a chemical reaction if the cleavage of the carbon-hydrogen bond is the rate-limiting step. This phenomenon is known as the deuterium kinetic isotope effect (KIE). ansto.gov.aunih.govnih.gov In drug metabolism, the KIE can be exploited to enhance a drug's pharmacokinetic properties by retarding its metabolic clearance. nih.govnih.govsemanticscholar.org
For clopidogrel, the extensive hydrolysis by CES1 represents a significant "attritional" metabolic pathway that limits its bioactivation. nih.gov Researchers have investigated whether deuteration of the methyl ester group of clopidogrel could slow this hydrolysis. A study involving a deuterated analog, clopidogrel-d3, demonstrated that the C-D bond is stronger and has a shorter length than the C-H bond, resulting in a slower rate of hydrolysis in rat whole blood compared to non-deuterated clopidogrel. mdpi.comnih.gov
This reduced rate of hydrolysis via the KIE effectively shunts more of the parent drug towards the desired bioactivation pathway mediated by CYP enzymes. nih.gov Pharmacokinetic studies in rats showed that administering a deuterated clopidogrel analog led to higher concentrations of the active metabolite compared to the non-deuterated form. mdpi.comnih.gov These findings confirm that selective deuteration can be a viable strategy to improve the metabolic characteristics and bioactivity of clopidogrel by leveraging the kinetic isotope effect to reduce inactivation by esterases. nih.govmdpi.comnih.gov
Applications in Preclinical Metabolism Studies and In Vitro Biotransformation Experiments
This compound is a critical reagent in various preclinical and in vitro experimental systems designed to predict the metabolic fate of clopidogrel in humans.
Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, including CYPs and esterases. Microsomal stability assays are high-throughput screens used early in drug discovery to estimate the rate of metabolic clearance. evotec.com In these assays, a test compound is incubated with liver microsomes, and its disappearance over time is monitored.
For clopidogrel, these assays can be used to measure its hydrolysis by microsomal esterases. The rate of depletion of the parent compound or the rate of formation of clopidogrel carboxylic acid is quantified. The use of a deuterated internal standard like this compound is crucial for the accurate LC-MS/MS analysis required in these experiments, ensuring reliable data on metabolic stability.
While microsomal assays are useful, they lack the full complement of metabolic enzymes and cofactors present in intact liver cells. Incubations with primary hepatocytes provide a more comprehensive in vitro model of hepatic metabolism. In these studies, clopidogrel is introduced to cultured hepatocytes, and the formation of its metabolites is tracked over time.
The analytical challenges in hepatocyte incubations are similar to those in other biological matrices. Utilizing an internal standard that is added at the beginning of the sample workup can compensate for variability and potential systematic errors, such as evaporation during incubation. nih.gov this compound serves this purpose, enabling robust and reproducible quantification of the main hydrolytic metabolite and providing a more accurate prediction of clopidogrel's intrinsic clearance.
To precisely define the role of individual enzymes in a drug's metabolic pathway, researchers use isolated or recombinant enzymes. For clopidogrel, the characterization of its hydrolysis by CES1 is of paramount importance. nih.govnih.govnih.gov In these experiments, clopidogrel is incubated with purified or recombinant CES1, and the catalytic activity is determined by measuring the formation of clopidogrel carboxylic acid. researchgate.netresearchgate.net
These assays are fundamental for:
Determining kinetic parameters such as Km (substrate affinity) and Vmax (maximum reaction rate).
Evaluating the impact of genetic polymorphisms on enzyme function, where variants like CES1 G143E show completely impaired hydrolytic activity. nih.govresearchgate.net
Assessing the inhibitory potential of co-administered drugs. For example, studies have investigated how drugs like simvastatin might inhibit CES1-mediated clopidogrel hydrolysis. nih.govresearchgate.net
| Compound Name |
|---|
| Clopidogrel |
| This compound |
| Clopidogrel carboxylic acid |
| Clopidogrel-d3 |
| Simvastatin |
| 2-oxo-clopidogrel |
Chemical Stability and Degradation Pathways of Clopidogrel Acid D4 Hcl in Research Environments
Hydrolytic Stability Profiling (pH-Dependent Degradation)
The precursor to Clopidogrel (B1663587) Acid, Clopidogrel, is known to be susceptible to hydrolysis, which is its primary degradation pathway. google.comgoogle.com This reaction converts the methyl ester group into a carboxylic acid, forming the metabolite of interest. The stability of Clopidogrel itself is highly pH-dependent. google.comgoogle.com
Forced degradation studies on Clopidogrel show extensive decomposition under both acidic and basic conditions. researchgate.netnih.gov Significant degradation has been observed in the presence of 0.5 N hydrochloric acid and 0.5 N sodium hydroxide. The solubility of the parent compound, Clopidogrel bisulfate, is also pH-dependent, showing greater solubility in acidic environments like 0.1 N HCl. nih.gov
Once formed, the carboxylic acid metabolite (and by extension, its d4 labeled version) is generally more stable than the parent ester compound. However, its stability can still be influenced by pH, particularly under stress conditions. Studies on different solid-state forms of Clopidogrel bisulfate showed that under acidic and alkaline stress with high humidity, significant degradation occurs. nih.gov For instance, with an acidic stressor at 40°C, degradation of up to 60% was observed at 75% and 85% relative humidity (RH), while alkaline stress led to a maximum loss of around 40%. nih.gov
| Stress Condition | Reagent | Observation |
| Acid Hydrolysis | 0.5 N HCl | Significant degradation of parent compound to form the acid metabolite. |
| Base Hydrolysis | 0.5 N NaOH | Significant degradation of parent compound to form the acid metabolite. |
| Acidic Stress (Solid) | Oxalic Acid at 40°C / 75-85% RH | Up to 60% degradation. nih.gov |
| Alkaline Stress (Solid) | Sodium Carbonate at 40°C / 75-85% RH | Up to 40% degradation. nih.gov |
Photostability Assessment Relevant to Sample Handling and Storage
The photostability of Clopidogrel and its metabolites is a critical consideration for sample handling and storage to prevent photodegradation. Studies have shown that the compound is susceptible to photochemical degradation. researchgate.net Forced degradation studies involving exposure to UV light at 254 nm have been conducted to assess this vulnerability. sphinxsai.com
While one study reported that Clopidogrel remained stable under the tested photolytic conditions, others have documented degradation. researchgate.net This suggests that the extent of degradation may depend on the specific conditions, such as the solvent, light intensity, and duration of exposure. Formulations containing sulfoalkyl ether cyclodextrin (B1172386) have been noted to improve the photochemical stability of Clopidogrel. google.com Given these findings, it is recommended that solutions of Clopidogrel Acid-d4 HCl, particularly stock and working solutions, be protected from light during storage and handling to ensure their integrity.
Oxidative Degradation Mechanisms
This compound is susceptible to oxidative degradation. Studies using hydrogen peroxide (H2O2) have demonstrated this vulnerability. nih.govsphinxsai.com When Clopidogrel bisulfate is subjected to oxidative stress with 6% H2O2, it degrades to form two primary products. sphinxsai.com One of these major degradation products is the N-oxide of Clopidogrel carboxylic acid, formed by the oxidation of the piperidine (B6355638) nitrogen atom. sphinxsai.com
More detailed investigations using peroxymonosulfate (B1194676) (PMS) in combination with sodium halides have identified several other oxidative degradation products. nih.gov These reactions can lead to halogenation at the C-2 position of the thiophene (B33073) ring, along with the formation of an N-oxide in the piperidine group. nih.gov Another identified product is a halogenated endo-iminium species. nih.gov These studies highlight that the thiophene ring and the piperidine nitrogen are key sites for oxidative attack.
| Oxidizing Agent | Identified Degradation Products |
| 6% Hydrogen Peroxide | N-oxide of Clopidogrel carboxylic acid. sphinxsai.com |
| Peroxymonosulfate (PMS) + Sodium Halide | Halogenated products at C-2 of the thiophene ring, N-oxide derivatives, Halogenated endo-iminium impurity. nih.gov |
Thermal Stability Considerations for Storage and Analytical Processing
The thermal stability of this compound is critical for both long-term storage and during analytical procedures that may involve elevated temperatures. Stability studies have provided specific data on optimal storage conditions. Stock solutions of the d4-carboxylic acid metabolite are stable for at least 23 days at -20°C and for 6 hours at room temperature. scirp.org For long-term storage, -80°C is recommended, with stability demonstrated for up to 9 months. medchemexpress.comnih.gov Repeated freeze-thaw cycles should be avoided to prevent degradation. medchemexpress.com
Forced degradation studies at high temperatures show that the compound is susceptible to dry heat. nih.govresearchgate.net The stability is also dependent on its physical form; while polymorphic crystalline forms of Clopidogrel bisulfate are highly resistant to temperature, the amorphous form degrades significantly at temperatures of 80°C and above. nih.gov
A summary of stability data at various temperatures is provided below:
| Temperature | Duration | Matrix/Solvent | Stability Outcome |
| Room Temperature | 1 week | Feline Plasma | Stable (<20% decrease). nih.gov |
| 4°C | 1 week | Feline Plasma | Stable (<20% decrease). nih.gov |
| -20°C | 1 week | Feline Plasma | Stable (<20% decrease). nih.gov |
| -20°C | 1 month | Stock Solution | Recommended storage period. medchemexpress.com |
| -80°C | 9 months | Feline Plasma | Stable (<20% decrease). nih.gov |
| -80°C | 6 months | Stock Solution | Recommended storage period. medchemexpress.com |
| 60°C | 10 days | Solid State | Minor degradation observed. |
| ≥80°C | Not specified | Amorphous Solid | Significant degradation. nih.gov |
Identification and Characterization of Degradation Products via Mass Spectrometry
Mass spectrometry (MS), particularly in conjunction with liquid chromatography (LC-MS), is a vital tool for the identification and characterization of the degradation products of this compound. sphinxsai.com The mass spectrum of the primary hydrolytic degradant of non-labeled Clopidogrel, the carboxylic acid, shows a protonated molecule [M+H]+ at m/z 308. researchgate.net For this compound, this value would be shifted accordingly by the mass of the four deuterium (B1214612) atoms.
LC-MS analysis has been instrumental in confirming the identity of oxidative degradation products. sphinxsai.com For example, the formation of N-oxides under oxidative stress was confirmed by their mass spectra. sphinxsai.com High-resolution mass spectrometry (HRMS) has been employed to characterize more complex degradation products, such as those formed during oxidation with peroxymonosulfate and halides. nih.gov These analyses have allowed for the structural elucidation of products involving halogenation of the thiophene ring and the formation of N-oxides and endo-iminium ions. nih.gov
| Degradation Pathway | Degradation Product | Analytical Method |
| Hydrolysis | Clopidogrel Carboxylic Acid | LC-MS |
| Oxidation | N-oxide of Clopidogrel Carboxylic Acid | LC-MS |
| Oxidation (PMS/Halide) | Halogenated Thiophene Derivatives | HRMS, NMR |
| Oxidation (PMS/Halide) | Halogenated Endo-iminium Impurity | HRMS, NMR |
Future Directions and Emerging Research Applications of Deuterated Clopidogrel Analogs
Development of Novel Deuterated Metabolites for Enhanced Analytical Specificity
The development of deuterated metabolites of Clopidogrel (B1663587), such as Clopidogrel Acid-d4, is a critical area of research for improving bioanalytical assays. medchemexpress.commedchemexpress.com Clopidogrel undergoes a complex metabolic process, with approximately 85% of an oral dose being hydrolyzed by esterases into an inactive carboxylic acid metabolite, while a smaller fraction is converted by cytochrome P450 (CYP) enzymes into the active thiol metabolite that exerts the antiplatelet effect. nih.govnih.gov The inherent instability of the active metabolite poses significant challenges for its accurate quantification in biological matrices. nih.gov
Deuterated metabolites serve as ideal internal standards in quantitative bioanalysis, particularly in mass spectrometry-based methods like LC-MS/MS. pharmaffiliates.com Because they have a higher mass than their non-deuterated counterparts but share nearly identical physicochemical properties, they co-elute during chromatography and exhibit similar ionization efficiency. This allows for precise correction of matrix effects and variations in sample processing, leading to more accurate and reliable quantification of the target analyte. Clopidogrel Acid-d4, for instance, is a deuterated version of the main inactive metabolite and is used to explore the metabolic characteristics of Clopidogrel. medchemexpress.commedchemexpress.com By providing a stable, well-characterized reference material, these novel deuterated metabolites enhance the specificity and robustness of analytical methods crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies. aquigenbio.commedchemexpress.com
Integration with Advanced Omics Technologies (e.g., Metabolomics)
The use of deuterated compounds is becoming increasingly integrated with advanced "omics" technologies, particularly metabolomics, to provide a deeper understanding of drug disposition and effects. simsonpharma.com Metabolomics involves the comprehensive study of small molecules (metabolites) within cells, tissues, or organisms. When a deuterated drug like a Clopidogrel analog is introduced into a biological system, it acts as a stable isotope tracer. simsonpharma.com
This approach allows researchers to:
Trace Metabolic Pathways: By tracking the appearance of deuterium-labeled metabolites over time, scientists can elucidate the complex biotransformation pathways of the drug. aquigenbio.com This is particularly valuable for Clopidogrel, where metabolism is partitioned between activating and inactivating pathways. nih.gov
Identify Novel Metabolites: The distinct isotopic signature of deuterated compounds makes it easier to identify previously unknown or low-abundance metabolites from the complex background of endogenous molecules. aquigenbio.com
Quantify Metabolic Flux: Stable isotope tracers can help quantify the rates of metabolic reactions, providing insights into how factors like genetics or co-administered drugs influence the metabolic activation of Clopidogrel. dovepress.com
Integrating deuterated Clopidogrel analogs into metabolomics workflows provides a powerful tool for systems pharmacology, helping to build a more complete picture of how the drug interacts with the body's metabolic network and identifying potential biomarkers for drug response. simsonpharma.comdovepress.com
High-Throughput Screening Methodologies for Analytical Research
High-throughput screening (HTS) is a key process in drug discovery that involves the automated testing of large numbers of compounds to identify "hits" against a specific biological target. bmglabtech.comnih.gov In the context of Clopidogrel research, HTS methodologies are being developed for analytical purposes, such as screening for drug resistance and evaluating enzyme inhibition. upenn.eduresearchgate.net
There is a significant market need for devices that can rapidly screen for Clopidogrel resistance, which varies widely across the patient population. upenn.edu HTS platforms, often utilizing microfluidic technology, can automate the process of assessing platelet aggregation in response to the drug, allowing for rapid and cost-effective testing. upenn.edu
Furthermore, since Clopidogrel's activation is dependent on CYP enzymes, HTS assays are crucial for screening compound libraries for potential inhibitors of these enzymes. researchgate.net Deuterated substrates or metabolites can be employed in these assays. The use of advanced analytical technologies like RapidFire LC/MS/MS can decrease the analysis time by over 20-fold compared to traditional methods, making it feasible to screen large numbers of samples for time-dependent inhibition of CYPs, a critical screen in early drug discovery. researchgate.net This integration of HTS with rapid analytical techniques accelerates the identification of potential drug-drug interactions and supports the development of safer therapeutic agents.
Expanding Applications in Mechanistic Enzymology and Drug Discovery Support
Researchers have leveraged this effect to strategically modify Clopidogrel's metabolism. Studies have shown that deuterating the piperidine (B6355638) moiety of Clopidogrel can reduce its inactivation through oxidation at that site. nih.govnih.gov This "targeted metabolism shift" enhances the stability of the molecule and redirects a greater percentage of the drug toward the desired bioactivation pathway (thiophene 2-oxidation), leading to increased formation of the active metabolite. nih.govnih.govacs.org In vitro and in vivo studies have demonstrated that these deuterated analogs exhibit significantly higher antiplatelet activity compared to the parent Clopidogrel. nih.govnih.govmdpi.com
This approach serves multiple purposes in drug discovery:
Elucidating Metabolic Mechanisms: It helps confirm which specific C-H bonds are targeted by metabolic enzymes like CYPs. aquigenbio.com
Lead Optimization: Deuteration can be used to improve a drug candidate's metabolic stability and pharmacokinetic profile, potentially leading to more effective and safer medicines. pharmaffiliates.comnih.gov
Overcoming Clinical Limitations: For a drug like Clopidogrel, deuterated analogs represent a new generation of antiplatelet agents with the potential to overcome clinical drawbacks such as resistance and variability in patient response. nih.govnih.gov
The successful application of selective deuteration to Clopidogrel not only provides a pathway to superior antithrombotic medications but also serves as a powerful example of how this strategy can be applied to enhance the therapeutic potential of other drugs. nih.govresearchgate.net
Q & A
Q. How is Clopidogrel Acid-d4 HCl utilized as an internal standard in pharmacokinetic studies?
this compound is employed in liquid chromatography-mass spectrometry (LC-MS) to quantify clopidogrel and its metabolites in biological matrices. The deuterated form minimizes matrix effects and ion suppression by providing a near-identical retention time and ionization efficiency to the non-deuterated analyte, enabling precise calibration . Researchers should validate its stability under experimental conditions (e.g., freeze-thaw cycles, long-term storage at -80°C) and confirm the absence of isotopic cross-talk in multi-analyte panels .
Q. What experimental parameters should be validated when using this compound in analytical method development?
Key validation parameters include:
- Linearity : Assess over a concentration range relevant to biological samples (e.g., 1–1000 ng/mL).
- Recovery efficiency : Compare extraction yields between deuterated and non-deuterated forms using spiked plasma/serum.
- Ion suppression/enhancement : Evaluate via post-column infusion experiments.
- Stability : Test under storage conditions (e.g., room temperature, refrigerated, frozen) and during sample preparation (e.g., acid hydrolysis). Refer to chromatography guidelines for detailed reporting standards, including instrument settings and quality control acceptance criteria .
Q. How does deuterium labeling in this compound influence its chromatographic behavior compared to the non-deuterated form?
Deuterium labeling increases molecular mass by 4 Da, causing slight retention time shifts in reverse-phase chromatography. This separation must be optimized to prevent co-elution with endogenous compounds while maintaining sufficient proximity for accurate internal standard correction. For instance, a C18 column with a methanol/water gradient (pH 3.0) typically achieves baseline resolution .
Advanced Research Questions
Q. How can isotopic interference be mitigated when using this compound in metabolic flux studies?
Isotopic interference may arise from natural abundance deuterium in biological samples or incomplete chromatographic separation. Solutions include:
- High-resolution mass spectrometry (HRMS) : Use a resolving power >30,000 to distinguish isotopic clusters.
- Mathematical correction : Apply algorithms to subtract background deuterium signals.
- Synthesis of higher-order deuterated analogs (e.g., d₈) : Reduces overlap with endogenous compounds .
Q. What strategies resolve discrepancies in clopidogrel metabolite quantification across studies using deuterated standards?
Discrepancies often stem from variability in CYP2C19 enzyme activity (affecting clopidogrel’s active metabolite generation) or differences in sample preparation (e.g., hydrolysis conditions for glucuronide conjugates). To address this:
- Harmonize protocols : Standardize hydrolysis methods (e.g., β-glucuronidase incubation time/temperature).
- Control for pharmacogenomic factors : Genotype participants for CYP2C19 polymorphisms and stratify data analysis.
- Cross-validate assays : Compare results across multiple laboratories using shared reference materials .
Q. How can this compound be integrated into mechanistic studies of clopidogrel resistance?
Clopidogrel resistance is linked to inadequate metabolite generation or drug-drug interactions. Researchers can:
- Quantify active metabolite levels : Use this compound to measure intraplatelet concentrations of the thiolactone metabolite.
- Model pharmacokinetic/pharmacodynamic (PK/PD) relationships : Correlate metabolite levels with platelet inhibition assays (e.g., light transmission aggregometry).
- Investigate transporter interactions : Assess the impact of ABCB1 polymorphisms on clopidogrel absorption using deuterated standards to normalize variability .
Q. What are the limitations of using this compound in long-term stability studies of clopidogrel formulations?
Limitations include:
- Deuterium exchange : Proton-deuterium exchange in aqueous solutions may alter stability profiles.
- Photodegradation : Both deuterated and non-deuterated forms are light-sensitive; studies require amber vials and controlled lighting.
- Matrix effects : Long-term storage in biological matrices (e.g., plasma) may degrade the internal standard differently than the analyte. Include stability-indicating assays (e.g., forced degradation under acidic/alkaline conditions) .
Methodological Best Practices
- Data reporting : Follow the structure outlined in Reviews in Analytical Chemistry: detail extraction protocols, mass spectrometer parameters, and validation data in tables .
- Ethical considerations : When using human samples, ensure compliance with institutional review board (IRB) protocols for biomarker studies, including informed consent for genetic testing .
- Literature synthesis : Systematically review clopidogrel metabolism studies using frameworks like Cochrane’s meta-analysis guidelines to identify knowledge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
